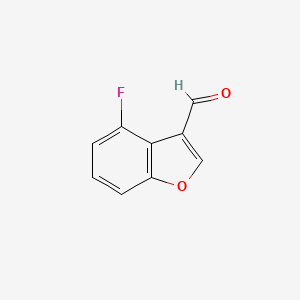

4-Fluorobenzofuran-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H5FO2 |

|---|---|

Molecular Weight |

164.13 g/mol |

IUPAC Name |

4-fluoro-1-benzofuran-3-carbaldehyde |

InChI |

InChI=1S/C9H5FO2/c10-7-2-1-3-8-9(7)6(4-11)5-12-8/h1-5H |

InChI Key |

NHZLCMIFSOZMOV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CO2)C=O |

Origin of Product |

United States |

Chemical Reactivity and Derivatization Pathways of 4 Fluorobenzofuran 3 Carbaldehyde

Reactivity of the Aldehyde Functional Group

The aldehyde group in 4-Fluorobenzofuran-3-carbaldehyde is a key site of reactivity. It can undergo a wide range of chemical transformations common to aldehydes, including:

Oxidation to the corresponding carboxylic acid (4-fluorobenzofuran-3-carboxylic acid).

Reduction to the primary alcohol ( (4-fluorobenzofuran-3-yl)methanol).

Nucleophilic addition reactions , such as the formation of cyanohydrins, acetals, and hemiacetals.

Condensation reactions with amines to form imines (Schiff bases), with hydrazines to form hydrazones, and with hydroxylamine (B1172632) to form oximes. These reactions are fundamental for constructing larger, more complex heterocyclic systems. researchgate.net

Wittig reaction and related olefination methods to form substituted alkenes at the 3-position.

Applications of 4 Fluorobenzofuran 3 Carbaldehyde As a Versatile Synthetic Building Block

Synthesis of Novel Heterocyclic Systems

The aldehyde functionality serves as a convenient handle for annulation and cyclization reactions. By reacting this compound with various binucleophiles, a diverse library of fused and appended heterocyclic systems can be generated. researchgate.net For example, condensation with substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reaction with amidines or guanidines could yield pyrimidine-fused systems. These new heterocyclic scaffolds are of great interest in medicinal chemistry and materials science. nih.gov

Precursor for Bioactive Molecules and Medicinal Chemistry Scaffolds

Benzofuran derivatives are widely recognized for their broad spectrum of pharmacological activities. rsc.orgnih.gov Furthermore, the inclusion of fluorine is a well-established strategy for enhancing the potency and pharmacokinetic profile of drug candidates. nih.gov Consequently, this compound represents an ideal starting material for the synthesis of novel bioactive compounds. The aldehyde group can be elaborated into various functional groups or used to link the fluorinated benzofuran core to other pharmacophores, enabling the exploration of new chemical space in drug discovery. mdpi.com Derivatives could be investigated as potential anticancer, anti-inflammatory, or antimicrobial agents. nih.govnih.gov

Advanced Materials Science Applications

Conjugated polymers containing heterocyclic units like furan (B31954) and benzofuran are actively being researched for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netresearchgate.netiaea.org The properties of these polymers can be fine-tuned by modifying the monomeric building blocks. This compound could serve as a valuable monomer precursor. The aldehyde group can be converted into a polymerizable group, such as a vinyl or ethynyl (B1212043) group, through standard organic transformations. The resulting monomer could then be polymerized to create novel fluorinated benzofuran-containing polymers with tailored electronic and photophysical properties for advanced material applications. researchgate.net

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. The design of molecules capable of self-assembly is a key aspect of this field. The aldehyde group of this compound can participate in hydrogen bonding and can be used to form reversible covalent bonds, such as imines. This makes the molecule a potential building block for the construction of complex supramolecular architectures like macrocycles, cages, or polymers. The fluorinated benzofuran unit would impart specific steric and electronic properties to the resulting assembly, potentially influencing its structure and function.

Conclusion

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in dissecting the electronic makeup of a molecule. For this compound, such calculations would typically employ methods like Density Functional Theory (DFT) to provide a detailed picture of its electronic environment.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's nucleophilic and electrophilic nature.

For this compound, the HOMO is expected to be located primarily on the electron-rich benzofuran ring system, while the LUMO is likely centered on the electron-withdrawing aldehyde group. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. The introduction of a fluorine atom at the 4-position is anticipated to influence these energies through its inductive and resonance effects, thereby modulating the molecule's reactivity profile compared to the parent benzofuran-3-carbaldehyde.

Table 1: Hypothetical Frontier Molecular Orbital Energies for Benzofuran Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Benzofuran-3-carbaldehyde | -6.5 | -1.8 | 4.7 |

| This compound | -6.7 | -2.0 | 4.7 |

Note: The data in this table is hypothetical and serves for illustrative purposes to highlight the expected influence of the fluorine substituent. Actual values would require specific quantum chemical calculations.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound can be visualized through charge distribution analysis and electrostatic potential (ESP) maps. These tools help in identifying the electron-rich and electron-deficient regions of the molecule, which are crucial for predicting sites of electrophilic and nucleophilic attack.

In this compound, the oxygen atom of the aldehyde group and the fluorine atom are expected to be regions of high negative charge (nucleophilic sites), while the carbonyl carbon and the hydrogen of the aldehyde group are likely to be areas of positive charge (electrophilic sites). An ESP map would visually represent these charge distributions, with red areas indicating negative potential and blue areas indicating positive potential. This information is invaluable for understanding intermolecular interactions and the initial steps of chemical reactions.

Mechanistic Elucidation of Reaction Pathways

Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions involving this compound. By modeling the reaction pathways, it is possible to understand the step-by-step process of bond breaking and formation.

Solvent Effects and Catalytic Cycle Modeling

The surrounding environment, particularly the solvent, can significantly influence reaction mechanisms and energetics. Computational models can incorporate solvent effects, either implicitly or explicitly, to provide a more realistic description of the reaction in solution. This is crucial for accurately predicting reaction outcomes.

Furthermore, if a reaction involving this compound is catalyzed, computational methods can be used to model the entire catalytic cycle. This involves studying the interaction of the substrate with the catalyst, the transformation of the substrate, and the regeneration of the catalyst. Such models are instrumental in designing more efficient catalytic systems.

Conformational Analysis and Stereochemical Insights

The three-dimensional structure of a molecule is intimately linked to its properties and reactivity. Conformational analysis of this compound would involve identifying the most stable arrangement of its atoms in space.

The primary conformational flexibility in this molecule arises from the rotation around the single bond connecting the aldehyde group to the benzofuran ring. Computational methods can be used to calculate the energy as a function of the dihedral angle of this bond, revealing the most stable conformers. It is generally expected that the planar conformers, where the aldehyde group is coplanar with the benzofuran ring, are the most stable due to extended conjugation. The presence of the fluorine atom at the 4-position might introduce subtle steric or electronic effects that could influence the relative energies of these conformers. Understanding the preferred conformation is essential for predicting how the molecule will interact with other molecules, such as enzymes or receptors, and for rationalizing its stereochemical outcomes in reactions.

In Silico Design Principles for Rational Derivatization and Functionalization

The rational design of novel derivatives of this compound is significantly enhanced by the application of in silico computational methods. These techniques allow for the prediction of molecular properties, potential biological activity, and metabolic stability, thereby guiding synthetic efforts toward compounds with improved characteristics. The core principles of this approach for the target molecule revolve around understanding its structure-activity relationships (SAR), identifying key interaction points for derivatization, and utilizing computational models to forecast the impact of chemical modifications.

Structure-Activity Relationship (SAR) Guided Design

A fundamental aspect of rational drug design is the elucidation of SAR, which for benzofuran derivatives has been a subject of considerable investigation. nih.govmdpi.com While specific SAR studies on this compound are not extensively documented in public literature, general principles derived from related benzofuran structures can be extrapolated. The benzofuran scaffold itself is a versatile core found in numerous biologically active compounds, and its derivatives have shown a wide range of activities, including anticancer and anti-infective properties. nih.gov

For this compound, the key positions for derivatization are the aldehyde group at the 3-position and the aromatic ring system. The fluorine atom at the 4-position is generally considered a metabolically stable substituent that can enhance binding affinity through favorable electrostatic interactions.

Table 1: Key Positions for Derivatization of this compound and Potential Modifications

| Position | Functional Group | Potential Modifications | Rationale for Modification |

| 3 | Aldehyde (-CHO) | - Reductive amination to form various amines- Oxidation to a carboxylic acid- Knoevenagel condensation to introduce new ring systems- Wittig reaction to form alkenes | The aldehyde is a versatile chemical handle for introducing a wide range of functional groups to explore different chemical spaces and interactions with biological targets. |

| 5, 6, 7 | Aromatic C-H | - Halogenation (Cl, Br)- Nitration- Friedel-Crafts acylation/alkylation | Modifications on the benzene (B151609) ring can modulate the electronic properties and lipophilicity of the molecule, potentially improving cell permeability and target engagement. |

| 2 | Aromatic C-H | - Introduction of small alkyl or aryl groups | While less reactive than the 3-position, functionalization at the 2-position can influence the overall conformation and steric profile of the molecule. |

Pharmacophore Modeling and Molecular Docking

Pharmacophore modeling is a powerful tool for identifying the essential three-dimensional arrangement of functional groups required for biological activity. By analyzing a set of active compounds, a pharmacophore model can be generated to guide the design of new molecules with a higher probability of being active. For a hypothetical target, a pharmacophore model for this compound derivatives might include a hydrogen bond acceptor (the furan (B31954) oxygen), a hydrogen bond donor/acceptor (from a derivatized aldehyde), and an aromatic/hydrophobic region (the benzofuran ring system).

Molecular docking simulations can then be used to predict the binding mode and affinity of designed derivatives within the active site of a specific biological target, such as an enzyme or receptor. nih.govnih.gov This allows for the prioritization of compounds for synthesis based on their predicted binding scores and interaction patterns.

Table 2: Hypothetical Docking Scores and Predicted Activities of Designed this compound Derivatives for a Kinase Target

| Derivative | Modification at Position 3 | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions | Predicted Activity |

| Lead Compound | -CHO | -6.5 | Hydrogen bond with catalytic lysine | Moderate |

| Derivative 1 | -(CH2)2-NH-Cyclopropyl | -8.2 | Additional hydrogen bond with backbone carbonyl, hydrophobic interaction with cyclopropyl (B3062369) group | High |

| Derivative 2 | -COOH | -7.1 | Salt bridge with active site arginine | Moderate-High |

| Derivative 3 | -CH=CH-Phenyl | -7.5 | Extended hydrophobic interactions | Moderate |

| Derivative 4 | -(CH2)2-N(CH3)2 | -7.8 | Hydrogen bond and favorable electrostatic interactions | High |

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It does not represent experimentally validated results.

Quantum Mechanical Calculations

Quantum mechanical (QM) calculations provide a deeper understanding of the electronic properties of molecules, such as electrostatic potential, frontier molecular orbital energies (HOMO/LUMO), and charge distribution. nih.gov These calculations can help in predicting the reactivity of different positions on the this compound scaffold and in designing derivatives with optimal electronic properties for target interaction. For instance, QM calculations can predict how different substituents on the aromatic ring will affect the acidity of a potential carboxylic acid derivative at the 3-position, which can be crucial for its binding to a target protein.

By integrating these computational approaches, a rational and efficient workflow for the design and optimization of this compound derivatives can be established. This in silico-driven process helps to minimize the number of compounds that need to be synthesized and tested, ultimately accelerating the discovery of new molecules with desired functionalities.

Future Research Directions and Emerging Paradigms in 4 Fluorobenzofuran 3 Carbaldehyde Chemistry

Exploration of Unconventional Synthetic Methodologies

The development of novel synthetic strategies is paramount to unlocking the full potential of 4-Fluorobenzofuran-3-carbaldehyde. The focus is shifting from classical, often harsh, reaction conditions to more sophisticated and environmentally benign approaches.

Visible-light photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering unique reaction pathways under mild conditions. nih.govcolab.ws For this compound, these technologies hold the promise of enabling previously challenging transformations.

Future research will likely explore the direct C-H functionalization of the benzofuran (B130515) core using photocatalysis. nih.gov This could allow for the introduction of various substituents at specific positions without the need for pre-functionalized starting materials, a significant step towards atom economy. For instance, the development of photocatalytic methods for the late-stage C-H functionalization of complex molecules is a rapidly growing field. nih.govcolab.wsresearchgate.net Such strategies could be adapted to modify the 4-fluorobenzofuran (B1370814) scaffold, providing rapid access to diverse analogues.

Electrochemical synthesis offers another green and efficient alternative to traditional methods. nih.gov The electrochemical oxidation of methylarenes to aromatic aldehydes is an established industrial process, and similar principles could be applied to the synthesis or derivatization of benzofuran aldehydes. nih.govprinceton.edunih.gov Future investigations may focus on the electrochemical reduction of the aldehyde group in this compound to generate valuable alcohol derivatives or facilitate coupling reactions. beilstein-journals.org

A potential area of exploration is the dearomatizing 2,3-fluoroaroylation of benzofurans using cooperative N-heterocyclic carbene (NHC) and photoredox catalysis, which could lead to novel 2,3-difunctionalized dihydrobenzofurans. nih.gov

Table 1: Potential Photocatalytic and Electrocatalytic Applications for this compound

| Methodology | Potential Transformation | Expected Advantages |

| Photocatalysis | C-H arylation/alkylation of the benzofuran ring | High regioselectivity, mild conditions, functional group tolerance |

| Late-stage functionalization | Rapid diversification of complex derivatives | |

| Dearomatizing fluoroaroylation | Access to novel 3D scaffolds | |

| Electrocatalysis | Synthesis from fluorinated precursors | Avoidance of harsh oxidizing/reducing agents |

| Reduction of the aldehyde group to an alcohol | High chemoselectivity, green conditions | |

| Reductive coupling reactions | Formation of C-C bonds for dimerization or elaboration |

Biocatalysis is set to revolutionize the synthesis of complex chiral molecules, offering unparalleled selectivity under environmentally benign conditions. For this compound, enzymes could be employed for highly specific transformations, particularly for the synthesis of enantiomerically pure derivatives. nih.gov

A key area of future research will be the enantioselective reduction of the aldehyde moiety to the corresponding alcohol, a crucial chiral building block. Alcohol dehydrogenases (ADHs) are well-suited for this purpose and have been widely used for the stereoselective reduction of ketones and aldehydes. nih.gov The use of engineered enzymes could provide access to either enantiomer of the resulting alcohol with high optical purity.

Furthermore, the application of enzymes like aldolases for the asymmetric construction of C-C bonds presents an exciting frontier. nih.govprinceton.edu For instance, engineered aldolases could catalyze the addition of various nucleophiles to the aldehyde group of this compound, leading to the formation of chiral secondary or tertiary alcohols with high stereocontrol. nih.govprinceton.edu The development of dual-function enzyme catalysis, combining multiple reaction steps in a single active site, could further enhance the efficiency of these transformations. nih.gov

Table 2: Potential Biocatalytic Transformations of this compound

| Enzyme Class | Potential Reaction | Potential Product | Significance |

| Alcohol Dehydrogenases (ADHs) | Enantioselective reduction | Chiral 4-fluorobenzofuran-3-yl)methanol | Access to enantiopure building blocks |

| Aldolases | Asymmetric aldol (B89426) addition | Chiral β-hydroxy carbonyl derivatives | Creation of new stereocenters |

| Transaminases | Reductive amination | Chiral amines | Synthesis of valuable pharmaceutical intermediates |

| Cytochrome P450s | C-H hydroxylation | Hydroxylated benzofuran derivatives | Late-stage functionalization at unactivated positions |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes with flow chemistry and automated platforms is a paradigm shift in modern organic synthesis, enabling rapid reaction optimization, scalability, and the generation of large compound libraries. nih.govchemrxiv.org For this compound, these technologies can accelerate the discovery of new derivatives with desired properties. nih.gov

Flow chemistry offers significant advantages over traditional batch synthesis, including improved heat and mass transfer, precise control over reaction parameters, and enhanced safety for hazardous reactions. Future research will likely focus on adapting existing batch syntheses of this compound and its derivatives to continuous flow processes. This will not only facilitate larger-scale production but also enable the exploration of reaction conditions that are difficult to achieve in batch, such as high pressures and temperatures.

Automated synthesis platforms, often coupled with flow reactors, will be instrumental in the rapid synthesis of libraries of this compound derivatives for high-throughput screening. chemrxiv.org These platforms can perform multi-step reaction sequences, purifications, and analyses in an automated fashion, significantly reducing the time and effort required for lead discovery. nih.gov

Development of Highly Regio- and Stereoselective Transformations

Achieving high levels of regio- and stereoselectivity is a central goal in modern organic synthesis. For this compound, the presence of multiple reactive sites—the aldehyde group, the furan (B31954) ring, and the fluorinated benzene (B151609) ring—presents both a challenge and an opportunity for selective functionalization.

Future research will focus on developing catalytic systems that can differentiate between the various C-H bonds of the 4-fluorobenzofuran scaffold to achieve regioselective functionalization. rsc.orgnih.gov For example, directed C-H activation strategies could be employed to selectively introduce substituents at the C2, C5, C6, or C7 positions.

The stereoselective transformation of the aldehyde group is another critical area of investigation. The development of new chiral catalysts for nucleophilic additions to the aldehyde will be crucial for accessing a wide range of enantiomerically pure derivatives. diva-portal.org This includes the synthesis of chiral alcohols, amines, and other functional groups that are valuable for medicinal chemistry applications.

A notable strategy for the selective synthesis of 3-formylbenzofurans has been developed through the rearrangement of MOM-protected 2-hydroxychalcones. nih.govrsc.org This method allows for the selective formation of either 3-acylbenzofurans or 3-formylbenzofurans depending on the reaction conditions. nih.govrsc.org

Sustainable Derivatization and Functionalization Strategies

The principles of green chemistry are increasingly influencing the design of synthetic routes. For the derivatization of this compound, future efforts will be directed towards developing more sustainable and environmentally friendly methods.

The use of protecting groups is a common strategy in multi-step synthesis but adds to the step count and generates waste. organic-chemistry.orgyoutube.com A major goal for the future chemistry of this compound is the development of protecting-group-free synthetic strategies. rsc.orgnih.gov

This can be achieved through the development of highly chemoselective reagents and catalysts that can react with a specific functional group in the presence of others. For example, a catalyst that selectively targets the aldehyde group without reacting with the furan or benzene rings would eliminate the need for protecting these moieties. One-pot reactions and tandem catalytic cycles that combine several transformations into a single operation will also be crucial in minimizing the use of protecting groups. nih.gov The development of a protecting-group-free divergent synthesis of natural benzofurans showcases the potential of this approach. nih.gov

Utilizing Renewable Feedstocks in Future Syntheses

The chemical industry's shift from petrochemical-based manufacturing to sustainable processes has put a spotlight on renewable feedstocks. rsc.org Lignin (B12514952), a complex polymer abundant in biomass, represents a promising and underutilized source of aromatic compounds for chemical synthesis. rsc.org The valorization of lignin is challenging due to its irregular structure, but various depolymerization strategies, such as pyrolysis and catalytic cleavage, can break it down into valuable phenolic building blocks. researchgate.netresearchgate.netcetjournal.it

The synthesis of the benzofuran core from lignin-derived compounds is an active area of research. researchgate.net The dominant β-O-4 linkage in lignin can be cleaved to yield monomeric phenols that could serve as precursors. researchgate.netresearchgate.net A conceptual future synthesis for this compound could involve the following steps:

Depolymerization: Catalytic processing of lignocellulosic biomass to yield simple phenolic compounds. rsc.org

Fluorination: Introduction of a fluorine atom onto the aromatic ring of a lignin-derived phenol (B47542). This remains a significant challenge as fluorine is not naturally present in biomass. Methods would likely involve electrophilic or nucleophilic fluorination of the bio-based precursors. tandfonline.com

Cyclization and Formylation: The resulting fluorinated phenol would then undergo cyclization to form the benzofuran ring, followed by formylation at the C3 position to yield the target aldehyde. Various established methods for benzofuran synthesis could be adapted for this purpose. nih.govjocpr.com

This approach aligns with the principles of a biorefinery, aiming to utilize all major components of biomass for the production of value-added chemicals. rsc.org

Table 1: Conceptual Synthesis of this compound from Lignin

| Step | Lignin-Derived Precursor/Intermediate | Required Transformation | Potential Method |

| 1 | Lignin Polymer | Depolymerization | Reductive Catalytic Fractionation (RCF), Pyrolysis rsc.orgcetjournal.it |

| 2 | Phenolic Monomers (e.g., Guaiacol, Syringol) | Demethylation/Dehydroxylation & Fluorination | Electrophilic Fluorination (e.g., with Selectfluor®) |

| 3 | Fluorinated Phenol | Annulation/Cyclization to form benzofuran ring | Palladium-catalyzed coupling and cyclization nih.gov |

| 4 | 4-Fluorobenzofuran | Formylation at C3-position | Vilsmeier-Haack reaction |

Design of Novel Fluorinated Heteroaromatic Systems Based on Core Scaffolds

The introduction of fluorine into heterocyclic structures is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, bioavailability, and binding affinity. tandfonline.comnih.govurfu.ru this compound is an exemplary core scaffold or building block for generating novel, more complex fluorinated heteroaromatic systems. nih.govnih.gov Its utility stems from the reactive aldehyde group and the stable, fluorinated benzofuran nucleus.

The aldehyde functionality is a versatile chemical handle for a wide array of transformations, enabling the construction of new ring systems and the introduction of diverse functional groups. Researchers can leverage this reactivity to synthesize libraries of new compounds for biological screening or materials science applications. nih.gov For instance, condensation of the aldehyde with active methylene (B1212753) compounds, followed by intramolecular cyclization, can lead to fused polycyclic systems. Reductive amination can introduce nitrogen-containing side chains, which are crucial for modulating pharmacological properties.

Recent breakthroughs have demonstrated modular methods for producing diverse, highly substituted benzofurans from readily available starting materials, highlighting the potential for creating complex molecules from scaffolds like this compound. medium.com The development of novel synthetic pathways to fluorinated nitrogen heterocycles is a particularly important task in contemporary drug discovery. researchgate.net

Table 2: Potential Novel Heteroaromatic Systems Derived from this compound

| Target Heteroaromatic System | Reaction Type | Reactant(s) with Core Scaffold | Potential Application Area |

| Fluorinated Benzofuro[3,2-d]pyrimidines | Cyclocondensation | Guanidine, Urea, or Thiourea | Medicinal Chemistry (e.g., Kinase Inhibitors) |

| Fluorinated Benzofuro[3,2-c]pyridines | Knoevenagel condensation followed by cyclization | Malononitrile, Cyanoacetamide | Materials Science (e.g., Organic Electronics) nih.gov |

| Fluorinated Benzofuran-3-yl-methanamines | Reductive Amination | Primary or Secondary Amines | Agrochemicals, Pharmaceuticals |

| Fluorinated Benzofuran-3-carboxylic Acid | Oxidation | Oxidizing agents (e.g., KMnO₄, Ag₂O) | Synthetic Intermediate for Amides/Esters |

| Fluorinated Benzofuran-substituted Thiazoles | Hantzsch Thiazole Synthesis | α-haloketones and Thioamide | Antimicrobial Agents nih.gov |

Q & A

Q. What are the optimal synthetic routes for 4-Fluorobenzofuran-3-carbaldehyde, and how can reaction conditions be optimized for high yield and purity?

The synthesis typically involves fluorination of a benzofuran precursor followed by introduction of the aldehyde group. Key steps include:

- Fluorination : Selective fluorination at the 4-position using reagents like Selectfluor or DAST, requiring anhydrous conditions to avoid side reactions.

- Aldehyde Introduction : Vilsmeier-Haack formylation or oxidation of a methyl group using oxidizing agents (e.g., MnO₂).

- Optimization : Temperature control (e.g., 0–60°C), solvent selection (polar aprotic solvents like DMF enhance reactivity), and stoichiometric ratios (e.g., 1.2–1.5 equivalents of fluorinating agents). Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) is critical to confirm structure and purity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR is essential to confirm fluorination position and purity (δ ~ -110 to -120 ppm for aromatic fluorine). ¹H NMR identifies the aldehyde proton (δ ~9.8–10.2 ppm).

- Mass Spectrometry : HRMS with electrospray ionization (ESI) or electron impact (EI) validates molecular weight and fragmentation patterns.

- HPLC-PDA : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm. Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Advanced Research Questions

Q. How does the fluorine substituent influence the reactivity of this compound in nucleophilic addition reactions?

The electron-withdrawing effect of fluorine increases the electrophilicity of the aldehyde carbonyl group, enhancing reactivity toward nucleophiles (e.g., Grignard reagents or amines). This effect also stabilizes transition states in reactions like aldol condensations. Computational studies (e.g., DFT) show reduced electron density at the carbonyl carbon (Mulliken charge: ~+0.35 vs. +0.25 in non-fluorinated analogs) .

Q. What strategies can resolve contradictions in spectroscopic data during structural elucidation?

- Multi-Technique Validation : Combine NMR, IR (aldehyde C=O stretch ~1700 cm⁻¹), and X-ray crystallography.

- Computational Modeling : Compare experimental ¹³C NMR chemical shifts with density functional theory (DFT)-predicted values (RMSD < 2 ppm indicates reliability).

- Isotopic Labeling : Use ¹⁸O-labeled aldehydes to trace oxidation pathways and confirm reaction mechanisms .

Q. How can researchers design experiments to investigate the biological activity of this compound?

- In Vitro Assays : Screen for antimicrobial activity using MIC (minimum inhibitory concentration) tests or enzyme inhibition studies (e.g., cytochrome P450).

- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases) using software like AutoDock Vina.

- Metabolic Stability : Assess hepatic clearance using liver microsomes and LC-MS/MS quantification. Note: Fluorine’s lipophilicity may enhance membrane permeability, impacting bioavailability .

Q. What methodologies address data reproducibility challenges in synthetic or pharmacological studies of this compound?

- Standardized Protocols : Document reaction conditions (e.g., humidity, inert atmosphere) to minimize batch variability.

- Statistical Analysis : Use ANOVA to compare yields across replicates; report confidence intervals (e.g., 95% CI).

- Open Data Sharing : Deposit raw spectral data in repositories like Zenodo for peer validation .

Data Contradiction and Reliability Analysis

Q. How should researchers interpret conflicting reactivity data between this compound and its non-fluorinated analog?

- Electronic Effects : Fluorine’s -I effect may alter reaction kinetics (e.g., slower nucleophilic attack due to steric hindrance).

- Solvent Interactions : Compare polarity effects using Kamlet-Taft parameters; fluorinated solvents may stabilize transition states differently.

- Kinetic Studies : Perform time-resolved NMR or UV-Vis spectroscopy to track intermediate formation .

Structural and Computational Insights

Q. What advanced techniques are recommended for studying the crystal structure of this compound?

- Single-Crystal X-ray Diffraction : Resolve bond lengths (C-F: ~1.35 Å) and dihedral angles between benzofuran and aldehyde groups.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C-H···O hydrogen bonds) influencing packing efficiency.

- Synchrotron Radiation : Use high-flux X-rays for weakly diffracting crystals .

Methodological Recommendations

Q. How can computational chemistry predict the regioselectivity of derivatization reactions for this compound?

- Frontier Molecular Orbital (FMO) Analysis : Identify nucleophilic/electrophilic sites via HOMO-LUMO gaps.

- Reaction Pathway Mapping : Use Gaussian or ORCA software to simulate intermediates and transition states.

- Machine Learning : Train models on existing benzofuran reaction databases to predict optimal conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.